3-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine

Medicinal Chemistry Synthetic Chemistry Building Blocks

Researchers seeking 1,2,4-triazole building blocks with tunable lipophilicity often encounter regioisomers with unsuitable amine basicity or steric profiles. 3-(3-(tert-Butyl)-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine (CAS 1341366-85-5) addresses this with a propyl-spaced primary amine (pKa 9.76) that preserves nucleophilicity for amide conjugation, while the tert-butyl group at C3 elevates clogP by 1.5-2.0 units for hydrophobic pocket targeting. • clogP 1.5-2.0 - aligns with CNS drug space • Propyl spacer ensures conformational flexibility vs. ring-attached amine regioisomers • 97-98% purity; shipped ambient; not DOT/IATA hazardous

Molecular Formula C10H20N4
Molecular Weight 196.29 g/mol
Cat. No. B13620359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine
Molecular FormulaC10H20N4
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(=N1)CCCN)C
InChIInChI=1S/C10H20N4/c1-10(2,3)9-12-8(6-5-7-11)14(4)13-9/h5-7,11H2,1-4H3
InChIKeySOCFBBFBNPMPNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Physicochemical Baseline


3-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine (CAS 1341366-85-5) is a heterocyclic building block classified as a 1,2,4-triazole derivative bearing a tert-butyl group at position 3, a methyl group at position 1, and a primary amine-terminated propyl chain at position 5. Its molecular formula is C₁₀H₂₀N₄ and molecular weight is 196.29 g/mol . Predicted physicochemical properties include a boiling point of 344.8±44.0 °C, density of 1.06±0.1 g/cm³, and a pKa of 9.76±0.10 . The compound is commercially available at purities of 97–98% and is primarily employed as a synthetic intermediate or research chemical in medicinal chemistry programs.

Chemical Class 1,2,4-Triazole derivative
Key Substituents tert-Butyl, N-methyl, propylamine chain
Procurement Context Research chemical, synthetic intermediate

Why Generic 1,2,4-Triazole Building Blocks Fall Short


In-class 1,2,4-triazole building blocks are not freely interchangeable because subtle variations in alkyl substitution at positions 1 and 3 exert profound effects on lipophilicity, steric bulk, and amine basicity that dictate downstream synthetic reactivity and target engagement. The tert-butyl group introduces a calculated logP increase of approximately 1.5–2.0 units compared to an unsubstituted analog, while the predicted pKa of 9.76±0.10 for the terminal amine differs meaningfully from the more basic amine in the regioisomeric 1-(3-tert-butyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine (CAS 1341322-26-6) [1]. These differences prevent direct substitution without altering solubility, amine nucleophilicity, and pharmacophoric geometry in the final target molecule.

Property
This Compound
Regioisomer (CAS 1341322-26-6)
Amine Basicity & Nucleophilicity
Higher predicted pKa, greater conjugation reactivity
Reduced basicity (α-heteroaryl effect)
Lipophilicity & Steric Profile
tert-Butyl increases clogP and steric bulk
Different substitution pattern may shift solubility

Quantitative Differentiation Evidence


Molecular Weight vs. Unsubstituted Parent Triazole

The target compound exhibits a molecular weight of 196.29 g/mol, which is 70.13 g/mol higher than the unsubstituted parent 5-(3-aminopropyl)-1,2,4-triazole (CAS 616197-93-4, MW 126.16 g/mol) . This mass difference arises from the tert-butyl (+56.11) and N-methyl (+14.03) substituents, directly impacting compound lipophilicity and steric profile during library design.

Molecular Weight
Class-level
196.29 g/mol
+70.13 g/mol vs parent
Supports drug-likeness profiling in library design
Calculated from molecular formula; experimental logP not reported
Medicinal Chemistry Synthetic Chemistry Building Blocks

Terminal Amine pKa vs. Regioisomeric Analogs

The predicted pKa of the terminal primary amine is 9.76±0.10 (ACD/Labs) . In the regioisomeric 1-(3-tert-butyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine (CAS 1341322-26-6), the amine is located at the benzylic-like position adjacent to the triazole ring, resulting in a reduced basicity (estimated pKa 8.2–8.8) due to the electron-withdrawing effect of the heterocycle [1]. This difference of approximately 0.9–1.6 pKa units alters protonation state at physiological pH.

Amine pKa
Class-level
pKa 9.76±0.10 (predicted)
Δ ≈ -0.9 to -1.6 vs regioisomer
May support higher nucleophilicity in conjugation
Predicted values; experimental pKa data not available
Physical Chemistry Amine Basicity Reactivity

Lipophilicity Shift from tert-Butyl Substitution

The incorporation of the tert-butyl group at the triazole 3-position is estimated to increase the calculated logP (clogP) by approximately 1.8–2.2 log units compared to the unsubstituted 5-(3-aminopropyl)-1,2,4-triazole . This shift places the target compound in a more lipophilic space (estimated clogP ≈ 1.5–2.0) relative to the parent (estimated clogP ≈ -0.3 to 0.0), which may enhance membrane permeability but reduce aqueous solubility .

Lipophilicity Shift
Class-level
clogP ≈ 1.5–2.0
ΔclogP ≈ +1.8–2.2 vs unsubstituted
Higher lipophilicity may shift permeability-solubility balance
Fragment-based calculation; experimental logP not reported
Drug Design Lipophilicity ADME

Recommended Research Applications


High-Lipophilicity Kinase Inhibitor Libraries

The increased lipophilicity and steric bulk conferred by the tert-butyl group make this building block suitable for generating compound libraries targeting hydrophobic kinase binding pockets. The terminal primary amine (pKa 9.76) enables facile conjugation to carboxylic acid-containing pharmacophores via amide bond formation .

Regioisomerically Defined Chemical Probes

Unlike the regioisomer with the amine directly attached to the triazole ring (CAS 1341322-26-6), the propyl chain spacer in this compound provides greater conformational flexibility and preserves amine nucleophilicity. This is critical for applications requiring site-specific bioconjugation or installation of affinity tags .

SAR Studies on Triazole-Based CNS Agents

The predicted clogP range of 1.5–2.0 aligns with the optimal CNS drug space, and the methyl group at N1 mimics endogenous neurotransmitter N-methylation patterns. This compound can serve as a modular scaffold for probing serotonergic or dopaminergic receptor subtypes where triazole-containing ligands have shown activity .

Application
Selection Property
Validation Focus
High-Lipophilicity Kinase Inhibitor Libraries
High lipophilicity & steric bulk, terminal primary amine
Conjugation efficiency, hydrophobic pocket engagement
Regioisomerically Defined Chemical Probes
Propyl spacer, preserved amine nucleophilicity
Conjugation specificity, conformational flexibility
SAR Studies on Triazole-Based CNS Agents
Reported CNS clogP range, N-methyl group
Blood-brain barrier permeability, receptor subtype selectivity
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